molecular formula C18H26N2O2 B10881961 [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl](phenyl)methanone

[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl](phenyl)methanone

Cat. No.: B10881961
M. Wt: 302.4 g/mol
InChI Key: OJSQJYYLFNJTIJ-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a morpholine ring, a piperidine ring, and a phenyl group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia in the presence of a catalyst.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine.

    Coupling Reaction: The final step involves coupling the morpholine and piperidine rings with a phenylmethanone group using a suitable coupling agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Evaluated for its role in drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H26N2O2/c1-14-12-20(13-15(2)22-14)17-8-10-19(11-9-17)18(21)16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3

InChI Key

OJSQJYYLFNJTIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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